molecular formula C12H11NO B8599998 5-Methoxy-6-methyl-1H-indene-3-carbonitrile

5-Methoxy-6-methyl-1H-indene-3-carbonitrile

Cat. No. B8599998
M. Wt: 185.22 g/mol
InChI Key: JDQOVTIANNNLHP-UHFFFAOYSA-N
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Patent
US07767667B2

Procedure details

A solution of 10.7 grams (0.061 mole) of 6-methoxy-5-methylindan-1-one (ii), 29.7 grams (0.182 mole) of diethyl cyanophosphonate, and 6.1 grams (0.182 mole) of lithium cyanide in 250 mL of anhydrous THF was stirred at ambient temperature for five hours. GC analysis of the reaction mixture indicated that the reaction was not complete. The reaction mixture was warmed to 45° C., where it was stirred for about 16 hours. After this time, an aliquot of the reaction mixture was placed water and the mixture was extracted with ethyl acetate. GC analysis of the extract indicated that the reaction was about 10% complete. An additional 0.182 mole each of diethyl cyanophosphonate and lithium cyanide were added to the reaction mixture, and heating at 45° C. was continued for about an additional eight hours. After this time, the reaction mixture was poured into about 300 mL of an aqueous solution saturated with sodium chloride, and then it was extracted with two 300 mL portions of ethyl acetate. The combined extracts were then washed with three portions of an aqueous solution saturated with sodium chloride and dried with sodium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in toluene and again concentrated under reduced pressure to a residue. The residue was taken up in 500 mL of toluene and 20.7 grams (0.182 mole) of boron trifluoride diethyl etherate was added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about six hours. The reaction mixture was treated as set forth above, yielding a residue. The residue was purified by column chromatography on silica gel using mixtures of hexane and diethyl ether as an eluant. The appropriate fractions of eluate were combined and concentrated under reduced pressure, yielding 2.8 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.182 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20.7 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=O)=[CH:5][C:4]=1[CH3:13].[C:14](P(=O)(OCC)OCC)#[N:15].[C-]#N.[Li+].[Cl-].[Na+].B(F)(F)F.CCOCC>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][C:4]=1[CH3:13])[CH2:7][CH:8]=[C:9]2[C:14]#[N:15] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
COC1=C(C=C2CCC(C2=C1)=O)C
Name
Quantity
29.7 g
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
[C-]#N.[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.182 mol
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Li+]
Step Four
Name
aqueous solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
20.7 g
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
where it was stirred for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
heating at 45° C.
CUSTOM
Type
CUSTOM
Details
was continued for about an additional eight hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with two 300 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were then washed with three portions of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for about six hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated
CUSTOM
Type
CUSTOM
Details
yielding a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using mixtures of hexane and diethyl ether as an eluant
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C2C(=CCC2=CC1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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